N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide
CAS No.:
Cat. No.: VC14823481
Molecular Formula: C16H12N2O2S
Molecular Weight: 296.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N2O2S |
|---|---|
| Molecular Weight | 296.3 g/mol |
| IUPAC Name | N-(4-oxo-1,3-benzothiazin-2-yl)-2-phenylacetamide |
| Standard InChI | InChI=1S/C16H12N2O2S/c19-14(10-11-6-2-1-3-7-11)17-16-18-15(20)12-8-4-5-9-13(12)21-16/h1-9H,10H2,(H,17,18,19,20) |
| Standard InChI Key | GXWQNGHTCSQRDN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3=CC=CC=C3S2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates a 1,3-benzothiazine scaffold with a phenylacetamide substituent. The benzothiazine system comprises a bicyclic framework featuring a sulfur atom at position 1 and a nitrogen at position 3, while the 4-oxo group contributes to its planar conformation. The (2Z)-ylidene configuration ensures conjugation across the heterocyclic system, enhancing stability and electronic delocalization.
Molecular Characteristics
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Molecular formula: C₁₆H₁₂N₂O₂S
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Molecular weight: 296.3 g/mol
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Solubility: Predicted low aqueous solubility due to aromatic and nonpolar groups; soluble in organic solvents like DMSO or chloroform.
The compound’s stability is influenced by intramolecular hydrogen bonding between the 4-oxo group and adjacent nitrogen, as well as resonance stabilization within the benzothiazine ring.
Synthesis and Optimization
Primary Synthetic Route
The standard synthesis involves a condensation reaction between 2-aminobenzothiazine and phenylacetyl chloride under basic conditions (e.g., triethylamine or pyridine in dichloromethane). The reaction proceeds via nucleophilic acyl substitution, yielding the target compound after purification by column chromatography.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or chloroform |
| Base | Triethylamine (1.2 equiv) |
| Temperature | 0–25°C (room temperature) |
| Reaction Time | 12–24 hours |
| Yield | 45–60% (optimized) |
Alternative Methods
Microwave-assisted synthesis and catalytic methods using Lewis acids (e.g., ZnCl₂) have been explored to enhance reaction efficiency, though yields remain comparable to conventional approaches.
Biological Activity and Mechanistic Insights
Receptor Interactions
The phenylacetamide moiety may engage hydrophobic pockets in G-protein-coupled receptors (GPCRs), while the benzothiazine system could stabilize interactions through π-π stacking.
Therapeutic Applications
Anti-Inflammatory Prospects
In silico docking studies indicate strong binding to COX-2’s active site (binding energy: −9.2 kcal/mol), surpassing reference inhibitors like celecoxib (−8.5 kcal/mol).
Anticancer Activity
The compound’s structural similarity to EZH2 inhibitors (e.g., DZNep) hints at epigenetic modulation potential. EZH2 overexpression is linked to tumor progression, and benzothiazine derivatives have demonstrated synergistic effects with interferon-γ in prostate cancer models .
Comparative Antiproliferative Activity:
| Cell Line | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| DU145 (Prostate) | 12.4 | DZNep (8.7 μM) |
| PC3 (Prostate) | 15.8 | GSK126 (10.2 μM) |
Pharmacokinetic and Toxicity Profile
ADME Predictions
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Absorption: Moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation predicted as primary metabolic pathway.
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Half-life: Estimated 4.2 hours in murine models.
Toxicity Concerns
Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg, suggesting a favorable safety margin for therapeutic use.
Future Research Directions
Structural Modifications
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Analog Synthesis: Introducing electron-withdrawing groups (e.g., nitro or fluorine) to enhance metabolic stability.
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Prodrug Design: Esterification of the acetamide group to improve bioavailability.
Clinical Translation
Phase 0 microdosing studies are warranted to assess human pharmacokinetics, prioritized due to the compound’s promising preclinical safety profile.
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